molecular formula C23H18N2O B5053417 4-Methyl-2-phenyl-6-(4-phenylphenoxy)pyrimidine

4-Methyl-2-phenyl-6-(4-phenylphenoxy)pyrimidine

Cat. No.: B5053417
M. Wt: 338.4 g/mol
InChI Key: BCWWCNQBIOAHLC-UHFFFAOYSA-N
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Description

4-Methyl-2-phenyl-6-(4-phenylphenoxy)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and are often used as core structures in various pharmaceuticals. This particular compound is characterized by its complex structure, which includes a pyrimidine ring substituted with methyl, phenyl, and phenylphenoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-phenyl-6-(4-phenylphenoxy)pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions often include the use of a base such as potassium carbonate, a solvent like toluene, and a palladium catalyst.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-phenyl-6-(4-phenylphenoxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with hydroxyl or carbonyl groups, while reduction may yield fully hydrogenated pyrimidine derivatives.

Scientific Research Applications

4-Methyl-2-phenyl-6-(4-phenylphenoxy)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-phenyl-6-(4-phenylphenoxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

    2-Phenyl-4,6-dimethylpyrimidine: Similar structure but with different substitution patterns.

    4-Phenyl-2,6-dimethylpyrimidine: Another pyrimidine derivative with different functional groups.

Uniqueness: 4-Methyl-2-phenyl-6-(4-phenylphenoxy)pyrimidine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other pyrimidine derivatives .

Properties

IUPAC Name

4-methyl-2-phenyl-6-(4-phenylphenoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O/c1-17-16-22(25-23(24-17)20-10-6-3-7-11-20)26-21-14-12-19(13-15-21)18-8-4-2-5-9-18/h2-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWWCNQBIOAHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2)OC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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